Superior Virologic Suppression vs. Efavirenz at 48 Weeks
In a randomized, partially blind, multicenter Phase IIb trial in treatment-naïve HIV-1 patients, a once-daily regimen containing elsulfavirine 20 mg demonstrated superior virologic suppression compared to an efavirenz-based regimen. At 48 weeks, a higher proportion of patients in the elsulfavirine arm achieved a viral load (VL) below the 50 copies/mL threshold [1]. This demonstrates a quantifiable efficacy advantage over a standard-of-care NNRTI.
| Evidence Dimension | Virologic Suppression (HIV-1 RNA < 50 copies/mL) at 48 weeks |
|---|---|
| Target Compound Data | 81% (MITT analysis) |
| Comparator Or Baseline | Efavirenz 600 mg: 73.7% (MITT analysis) |
| Quantified Difference | Absolute increase of 7.3 percentage points |
| Conditions | Randomized, partially blind, multicenter study; treatment-naïve HIV-1 adult patients; both arms in combination with Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC). |
Why This Matters
This quantifiable superiority provides a strong evidence-based rationale for selecting elsulfavirine over efavirenz in research models focused on maximizing initial virologic response.
- [1] Murphy RL, Kravchenko AV, Orlova-Morozova EA, et al. Elsulfavirine as Compared to Efavirenz in Combination with TDF/FTC: 48-week Study. Abstract presented at: Conference on Retroviruses and Opportunistic Infections (CROI); February 13-16, 2017; Seattle, WA. View Source
